molecular formula C10H12FNO2 B1410630 Ethyl 3-(6-fluoropyridin-3-yl)propanoate CAS No. 1823347-12-1

Ethyl 3-(6-fluoropyridin-3-yl)propanoate

Cat. No. B1410630
CAS RN: 1823347-12-1
M. Wt: 197.21 g/mol
InChI Key: AIQAFSHGABLIRP-UHFFFAOYSA-N
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Description

Ethyl 3-(6-fluoropyridin-3-yl)propanoate is a chemical compound with the CAS Number: 1823347-12-1. It has a molecular weight of 197.21 . The IUPAC name for this compound is ethyl 3-(6-fluoropyridin-3-yl)propanoate .


Molecular Structure Analysis

The InChI code for Ethyl 3-(6-fluoropyridin-3-yl)propanoate is 1S/C10H12FNO2/c1-2-14-10(13)6-4-8-3-5-9(11)12-7-8/h3,5,7H,2,4,6H2,1H3 .


Physical And Chemical Properties Analysis

Ethyl 3-(6-fluoropyridin-3-yl)propanoate is a liquid at room temperature . It should be stored in an inert atmosphere at temperatures between 2-8°C .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis in Antibacterial Agents : Ethyl 3-(6-fluoropyridin-3-yl)propanoate is a key intermediate in the synthesis of quinolone antibacterial agents. The process involves using 2,6-dichloro-5-fluoro-nicotine acid treated with Sulphurous oxychloride to produce the desired compound with improved crystal quality (Zhu Qiu-feng, 2005).

  • Investigation of Polymorphism : This compound is studied for its polymorphic forms, which are challenging to differentiate using analytical and physical characterization techniques. Spectroscopic and diffractometric techniques are utilized to characterize these forms (F. Vogt et al., 2013).

  • Herbicidal Applications : It serves as a precursor in synthesizing new fluoro analogues of herbicides, indicating its potential use in agricultural chemistry (K. Makino, H. Yoshioka, 1987).

Chemical Reactions and Applications

  • Reactivity Studies : The reactivity of Ethyl 3-(6-fluoropyridin-3-yl)propanoate is explored in various chemical reactions, contributing to the synthesis of different organic compounds (Sara Asadi et al., 2021).

  • Enzyme-Catalyzed Synthesis : This compound is used in multienzymatic procedures for synthesizing enantiomerically enriched hydroxypropanoic acids, demonstrating its utility in enzyme-catalyzed reactions (J. Brem et al., 2010).

  • Modification in Biologically Active Compounds : It's used for modifying biologically active compounds, indicating its significance in pharmaceutical chemistry (V. Sokolov et al., 2014).

  • Antitumor Activity : Ethyl 3-(6-fluoropyridin-3-yl)propanoate derivatives are synthesized and tested for their antitumor activities, showing its potential in cancer research (J. Xiong et al., 2009).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302-H315-H319-H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261-P264-P270-P271-P280-P301+P312-P302+P352-P304+P340-P305+P351+P338-P330-P332+P313-P337+P313-P362-P403+P233-P405-P501 .

properties

IUPAC Name

ethyl 3-(6-fluoropyridin-3-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO2/c1-2-14-10(13)6-4-8-3-5-9(11)12-7-8/h3,5,7H,2,4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIQAFSHGABLIRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC1=CN=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(6-fluoropyridin-3-yl)propanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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